molecular formula C20H17N5O2S B11008960 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11008960
M. Wt: 391.4 g/mol
InChI Key: GYESUHGQXFVCDF-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild, and the method is considered green and efficient.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of recyclable catalysts and benign solvents further enhances the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinazoline-2,4(1H,3H)-diones.

    Reduction: Corresponding reduced derivatives of the compound.

    Substitution: Substituted quinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of kinases involved in cell proliferation, thereby exhibiting antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to its specific combination of the quinazolinone and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C20H17N5O2S/c26-17(12-25-13-21-16-9-5-4-8-15(16)19(25)27)22-20-24-23-18(28-20)11-10-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,22,24,26)

InChI Key

GYESUHGQXFVCDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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